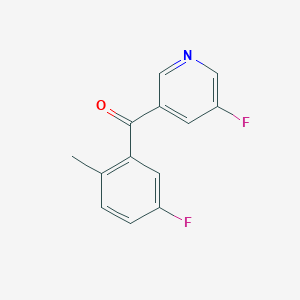
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound. It is characterized by the presence of bromine, fluorine, and perfluoroalkyl groups, which impart unique chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of a base such as sodium carbonate . The reaction proceeds under controlled conditions to ensure the selective bromination of the butanol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Products include carbonyl compounds and alcohols.
Aplicaciones Científicas De Investigación
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions.
Medicine: It is explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate involves its reactivity with various nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,2H,2H-perfluorohexyl carbonate
- 4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H,9H-perfluorononyl carbonate
Uniqueness
4-Bromo-3,3,4,4-tetrafluorobutyl 1H,1H-perfluorohexyl carbonate is unique due to its specific combination of bromine and perfluoroalkyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry .
Propiedades
Fórmula molecular |
C11H6BrF15O3 |
|---|---|
Peso molecular |
551.04 g/mol |
Nombre IUPAC |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C11H6BrF15O3/c12-10(23,24)5(13,14)1-2-29-4(28)30-3-6(15,16)7(17,18)8(19,20)9(21,22)11(25,26)27/h1-3H2 |
Clave InChI |
VFVLZVYAABOIRW-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(F)(F)Br)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3aS-(3aalpha,4alpha,5beta,7aalpha)]-5-Azido-7-bromo-3a,4,5,7a-tetrahydro-2,2-dimethyl-1,3-benzodioxol-4-ol](/img/structure/B12083565.png)
![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)



![2-Butenedioic acid(2E)-, bis[2,2,2-trifluoro-1-(trifluoromethyl)ethyl] ester (9CI)](/img/structure/B12083588.png)
![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)



![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)
![3-[4-cyclopentyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B12083641.png)

![O-[2-(4-fluoro-3-methylphenyl)ethyl]hydroxylamine](/img/structure/B12083652.png)
